molecular formula C22H30O3 B1247949 Teferdin

Teferdin

Cat. No. B1247949
M. Wt: 342.5 g/mol
InChI Key: YOLDXKHOBUWSGX-YUVXSKOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teferdin is a natural product found in Ferula hermonis, Ferula sinaica, and other organisms with data available.

Scientific Research Applications

1. Impact on Male Rat Sexual Behavior

A study investigated the effects of Teferdin on male rat sexual behavior. The research found that Teferdin improved copulatory performance in sluggish/impotent male rats and increased testosterone levels. However, it's noted that Teferdin's effectiveness differs based on the administration frequency and the existing sexual capacity of the subjects (Zanoli et al., 2005).

2. Female Sexual Function

Another study focused on Teferdin's effects on female rat sexual behavior. This research concluded that Teferdin did not significantly influence sexual motivation or receptivity in hormone-primed female rats, suggesting a gender-specific response to the substance (Zavatti, Montanari, & Zanoli, 2006).

properties

Product Name

Teferdin

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] benzoate

InChI

InChI=1S/C22H30O3/c1-15(2)22(24)13-12-21(4)11-10-16(3)14-18(19(21)22)25-20(23)17-8-6-5-7-9-17/h5-10,15,18-19,24H,11-14H2,1-4H3/t18-,19+,21-,22+/m0/s1

InChI Key

YOLDXKHOBUWSGX-YUVXSKOASA-N

Isomeric SMILES

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=CC=C3)(C(C)C)O)C

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=CC=C3)(C(C)C)O)C

synonyms

ferutinol benzoate
teferdin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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